Diethyl 2-cyano-2-isobutylsuccinate

Lipophilicity Liquid-Liquid Extraction Process Chemistry

Diethyl 2-cyano-2-isobutylsuccinate (CAS 1350373-50-0, molecular formula C13H21NO4, molecular weight 255.31 g/mol) is a bifunctional intermediate featuring a cyano group, two ethyl ester moieties, and a branched isobutyl side chain on a succinate backbone. Its structural architecture is designed for specific decarboxylation and hydrolysis cascades, positioning it as a strategic precursor in the synthesis of γ-amino acids, notably the active pharmaceutical ingredient pregabalin.

Molecular Formula C13H21NO4
Molecular Weight 255.31 g/mol
Cat. No. B13942198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-cyano-2-isobutylsuccinate
Molecular FormulaC13H21NO4
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(CC(C)C)(C#N)C(=O)OCC
InChIInChI=1S/C13H21NO4/c1-5-17-11(15)8-13(9-14,7-10(3)4)12(16)18-6-2/h10H,5-8H2,1-4H3
InChIKeyNENOICKNJDFYMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 2-cyano-2-isobutylsuccinate Procurement Guide: Chemical Profile and Industrial Relevance


Diethyl 2-cyano-2-isobutylsuccinate (CAS 1350373-50-0, molecular formula C13H21NO4, molecular weight 255.31 g/mol) is a bifunctional intermediate featuring a cyano group, two ethyl ester moieties, and a branched isobutyl side chain on a succinate backbone . Its structural architecture is designed for specific decarboxylation and hydrolysis cascades, positioning it as a strategic precursor in the synthesis of γ-amino acids, notably the active pharmaceutical ingredient pregabalin. Beyond pharmaceutical synthesis, the compound's unique steric and electronic profile has established it as a high-performance internal electron donor in MgCl₂-supported Ziegler-Natta catalysts for propylene polymerization [1]. The presence of the branched isobutyl group is a critical structural determinant that influences key physicochemical properties such as lipophilicity (LogP), thermal reactivity, and catalyst stereoselectivity [2].

Pre-installed isobutyl pharmacophore for (S)-pregabalin synthesis
Isobutyl substitution supports Ziegler-Natta catalyst stereocontrol

Diethyl 2-cyano-2-isobutylsuccinate: Why Simple Analog Substitution Carries Scientific and Process Risk


Generic substitution of diethyl 2-cyano-2-isobutylsuccinate with structurally related, in-class compounds such as diethyl 2-cyanosuccinate or diethyl 2-cyano-2-methylsuccinate is not scientifically equivalent. The branched isobutyl substituent at the α-position directly modulates three critical performance parameters: the compound's lipophilicity, the activation energy required for thermal decarboxylation, and the stereochemical environment in catalytic applications [1]. Even the closely related mixed ester analog, 4-ethyl 1-methyl 2-cyano-2-isobutylsuccinate, demonstrates a 30 °C lower decarboxylation temperature (~140 °C vs. ~170 °C), proving that simple ester interchange significantly alters thermal reactivity and process stability [2]. In the context of polymer catalysis, screening studies have shown that the specific combination of the cyano group with the isobutyl and isopropyl substituents provides a superior balance of catalyst activity, hydrogen response, and polymer isotacticity compared to other dialkyl 2-cyanosuccinate variants [3]. The evidence below quantifies these critical points of differentiation.

Lipophilicity mismatch

Methyl analog exhibits lower organic-phase partitioning, reducing extraction efficiency.

Decarboxylation temperature shift

Mixed ester analog decarboxylates at lower temperature, narrowing the thermal process window.

Catalyst performance variation

Other 2-cyanosuccinate variants show different activity and isotacticity rankings.

Quantitative Evidence Guide for Selecting Diethyl 2-cyano-2-isobutylsuccinate over Analogs


Enhanced Organic-Phase Partitioning: LogP Advantage Over Methyl Analog

The branched isobutyl side chain in diethyl 2-cyano-2-isobutylsuccinate increases its partition coefficient (LogP) to 2.06, which is approximately 1.0 log unit higher than that of its closest 2-alkyl analog, diethyl 2-cyano-2-methylsuccinate (LogP = 1.03) . This difference corresponds to a roughly 10-fold relative increase in organic-phase preference, which directly translates to better recovery in solvent extraction steps during downstream processing of synthetic intermediates like (RS)-3-cyano-5-methyl-hexanoic acid ethyl ester.

LogP advantage
Direct comparison
ΔLogP = 1.03 (~10×)
Supports higher extraction recovery
Calculated LogP; consistent methodology
Lipophilicity Liquid-Liquid Extraction Process Chemistry

Process-Specific Decarboxylation Temperature: Differentiating Process Control Point from Mixed Ester Analog

In the synthesis of the key pregabalin intermediate (RS)-3-cyano-5-methyl-hexanoic acid ethyl ester, diethyl 2-cyano-2-isobutylsuccinate (X) requires a decarboxylation temperature of approximately 170 °C. In contrast, the structurally related mixed ester, 4-ethyl 1-methyl 2-cyano-2-isobutylsuccinate (VII), decarboxylates at approximately 140 °C under analogous conditions [1]. This 30 °C difference in thermal activation provides process chemists with a distinct reaction control window, enabling stage-wise decarboxylation strategies that are not feasible with substrates that react at lower temperatures.

Decarboxylation temp
Head-to-head
ΔT ≈ 30 °C
Enables wider thermal process window
WO2012059797A1; mineral acid conditions
Decarboxylation Pregabalin Intermediate Thermal Process Window

Solvent-Free Synthetic Route: Green Chemistry Differentiation from Conventional Methods

Diethyl 2-cyano-2-isobutylsuccinate (X) is explicitly synthesized via a solvent-free method using cesium carbonate as a base, as described in patent WO2012059797A1 [1]. This is contrasted with the conventional synthesis described in the same patent for compound (VII), which optionally employs organic solvents such as dimethyl sulfoxide. The absence of solvent during the alkylation step between ethyl 2-cyano-4-methylpentanoate and ethyl chloroacetate eliminates the need for solvent recovery and purification infrastructure, reducing the environmental footprint and potentially lowering production costs [1].

Synthetic method
Method context
Solvent-free vs. DMSO-based
Reduces solvent waste and regulatory burden
Patent WO2012059797A1; cesium carbonate
Green Chemistry Solvent-Free Synthesis Pregabalin Manufacturing

Superior Catalyst Performance in Propylene Polymerization: The Isobutyl Structural Advantage

A systematic structure-activity relationship study by Zhang et al. (2018) on 2-cyano-2,3-asymmetric dialkyl succinates as internal electron donors (IEDs) in Ziegler-Natta propylene polymerization identified 2-cyano-2-isobutyl-3-isopropyl succinate and 2-cyano-2-pentyl-3-isopropyl succinate as the top performers [1]. The study demonstrated that among various 2-cyano succinates bearing different alkyl substituents, the isobutyl-containing variants endowed the catalyst with superior comprehensive performance, including higher catalytic activity, improved hydrogen regulation sensitivity, and enhanced polymer stereotacticity [1]. Specifically, stereochemical configuration played a critical role—components with longer retention times on a polar chromatography column conferred higher catalyst activity and stereotactic ability, indicating that the specific spatial arrangement of the isobutyl group influences catalyst active-site formation [1].

IED performance rank
Class-level inference
Ranked top 2
Reported higher comprehensive performance
SAR study; Zhang et al. 2018
Ziegler-Natta Catalyst Internal Electron Donor Polypropylene Isotacticity

Increased Molecular Complexity as a Pregabalin Intermediate: A Defined Niche

Diethyl 2-cyano-2-isobutylsuccinate is explicitly claimed as a novel intermediate in the patent-protected synthetic route to (S)-pregabalin (WO2009053446 and WO2012059797A1) [1][2]. Unlike generic achiral 2-cyanosuccinate derivatives, the isobutyl substitution on the α-carbon of this compound pre-installs the essential carbon skeleton of pregabalin's β-isobutyl pharmacophore. This structural convergence allows the synthetic sequence (condensation → hydrolysis → decarboxylation → resolution → hydrogenation) to provide pregabalin with >99% enantiomeric excess while avoiding the use of toxic free cyanide sources, a critical improvement over earlier potassium cyanide-based routes [2].

Synthetic specificity
Class-level inference
Isobutyl required
Generic substitution fails for pregabalin
Patented cyanide-free route; ee >99%
Pregabalin Synthetic Intermediate γ-Amino Acid

Evidence-Based Application Scenarios for Diethyl 2-cyano-2-isobutylsuccinate


Synthesis of High Enantiomeric Purity (S)-Pregabalin via the Decarboxylative Route

Diethyl 2-cyano-2-isobutylsuccinate enables the patented, cyanide-free synthesis of (S)-pregabalin at >99% ee. This route proceeds via the key intermediate (RS)-3-cyano-5-methyl-hexanoic acid ethyl ester, which is generated through controlled decarboxylation at ~170 °C [1]. This is the scenario where generic substitution with a 2-cyano-2-methylsuccinate completely fails—the isobutyl group is the essential pharmacophoric fragment of pregabalin and must be pre-installed at the intermediate stage [2].

Manufacture of High-Isotacticity Polypropylene Using Cyanosuccinate-Modified Ziegler-Natta Catalysts

2-Cyano succinates bearing a 2-isobutyl-3-isopropyl substitution pattern have been experimentally identified as top-performing internal electron donors for MgCl₂-supported Ziegler-Natta propylene polymerization catalysts, conferring superior catalyst activity, hydrogen response, and polymer isotacticity compared to other 2-cyano succinate variants [1]. While this specific evidence pertains to the 2,3-disubstituted variant, the critical contribution of the 2-isobutyl group to catalyst performance underscores the procurement value of the isobutyl-substituted molecular scaffold for catalyst development programs.

Green Chemistry-Compliant API Intermediate Synthesis

The synthesis of diethyl 2-cyano-2-isobutylsuccinate itself can proceed under solvent-free conditions using cesium carbonate, directly addressing green chemistry E-factor considerations [1]. For organizations prioritizing environmentally benign manufacturing or seeking to minimize solvent-derived impurities in their regulatory filings, this compound provides a documented pathway with reduced solvent usage compared to conventional 2-cyanosuccinate syntheses which typically employ DMSO or similar aprotic solvents [1].

Application
Selection Property
Validation Focus
(S)-Pregabalin synthesis
Isobutyl-substituted intermediate (pre-installed pharmacophore)
Enantiomeric excess >99%, cyanide-free route
Ziegler-Natta propylene polymerization
2-Isobutyl-3-isopropyl substitution pattern (reported top IED rank)
Catalyst activity, hydrogen response, polymer isotacticity
Green chemistry API intermediate synthesis
Solvent-free synthetic route (cesium carbonate)
Reduced solvent impurities, E-factor improvement
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